(7R,11bR)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7R,11bR)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one is a complex organic compound that belongs to the class of isoquinolines This compound is characterized by its unique hexahydro structure, which includes a phenyl group and a pyridoisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R,11bR)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted phenylamine and a suitable ketone, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalytic systems, and automated processes to ensure consistency and scalability. The industrial methods would also focus on the purification and isolation of the compound to meet the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(7R,11bR)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The phenyl group and other positions on the isoquinoline ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce more saturated isoquinoline derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring or the isoquinoline core, leading to a diverse array of derivatives.
Scientific Research Applications
(7R,11bR)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (7R,11bR)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, modulating their activity. For example, it could interact with neurotransmitter receptors in the brain, influencing neuronal signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: An organic compound with a pyridine ring and a carboxylic acid group, used in coordination chemistry and as a dietary supplement.
Ruthenium-Cymene Compounds: These compounds are used in anticancer research and have distinct molecular targeting properties.
Uniqueness
(7R,11bR)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one is unique due to its specific hexahydro structure and the presence of both a phenyl group and a pyridoisoquinoline core. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
86457-11-6 |
---|---|
Molecular Formula |
C19H19NO |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
(7R,11bR)-7-phenyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one |
InChI |
InChI=1S/C19H19NO/c21-15-10-11-20-13-18(14-6-2-1-3-7-14)16-8-4-5-9-17(16)19(20)12-15/h1-9,18-19H,10-13H2/t18-,19-/m1/s1 |
InChI Key |
AYRILHNEPGTERB-RTBURBONSA-N |
Isomeric SMILES |
C1CN2C[C@@H](C3=CC=CC=C3[C@H]2CC1=O)C4=CC=CC=C4 |
Canonical SMILES |
C1CN2CC(C3=CC=CC=C3C2CC1=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.